N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide
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Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess diverse activities, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Scientific Research Applications
Nonaqueous Capillary Electrophoresis of Related Compounds
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, showcasing the importance of analytical techniques in quality control of pharmaceuticals. This research highlights the potential of similar compounds in drug analysis and quality assurance processes (Lei Ye et al., 2012).
Synthesis and Biological Activity of Heterocyclic Compounds
Another study focused on synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of structurally similar compounds in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Anticancer and Anti-inflammatory Activities
Research on substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile indicated significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, opening avenues for the development of anticancer and anti-inflammatory drugs (Savita G. Ghule et al., 2013).
Discovery of Orally Active Histone Deacetylase Inhibitor
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was designed, synthesized, and evaluated as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showing significant antitumor activity and highlighting the therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).
Synthesis of Piperazine-linked Bis(pyrimidines)
Efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) were reported, showcasing the utility of such compounds in creating targeted therapeutic agents (Ahmed E. M. Mekky et al., 2021).
Properties
IUPAC Name |
N-[2-oxo-2-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(15-22-21(29)17-6-2-1-3-7-17)27-12-10-26(11-13-27)19-14-18(23-16-24-19)25-8-4-5-9-25/h1-9,14,16H,10-13,15H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAPBNXBFPNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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